N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a naphthalene moiety, and a chloro-methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a substituted aniline derivative, followed by its condensation with a naphthalene-based aldehyde. The resulting intermediate can then undergo cyclization with a suitable reagent, such as urea or thiourea, to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Common solvents used in these reactions include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3) may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, enhancing the compound’s versatility .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, altering signal transduction processes and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxy-phenyl)-acetamide: This compound shares a similar chloro-phenyl group but differs in its overall structure and functional groups.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: This compound has a similar chloro-methoxyphenyl group but features different ester and amide functionalities.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is unique due to its combination of a pyrimidine ring, naphthalene moiety, and chloro-methoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-13-20(22(28)26-18-12-15(24)10-11-19(18)30-2)21(27-23(29)25-13)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,21H,1-2H3,(H,26,28)(H2,25,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXICTMMBBDAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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